tetradecanoyl-AMP
Description
Tetradecanoyl-AMP is a compound hypothesized to consist of a tetradecanoyl (C14 fatty acid) moiety linked to an adenosine monophosphate (AMP) group or aminomethylpropanol (AMP), depending on structural context. For instance:
- If structured as a fatty acyl-adenylate, it may serve as an intermediate in lipid metabolism or a prodrug for nucleotide delivery .
- If resembling STEARAMIDE AMP (a C18 fatty acid amide of aminomethylpropanol), it could function as a surfactant or cosmetic ingredient .
This article focuses on comparative analysis with structurally or functionally related compounds, leveraging data from analogous molecules.
Properties
Molecular Formula |
C24H40N5O8P |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] tetradecanoate |
InChI |
InChI=1S/C24H40N5O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(30)37-38(33,34)35-14-17-20(31)21(32)24(36-17)29-16-28-19-22(25)26-15-27-23(19)29/h15-17,20-21,24,31-32H,2-14H2,1H3,(H,33,34)(H2,25,26,27)/t17-,20-,21-,24-/m1/s1 |
InChI Key |
BAGJLYSFNJZQIG-FGSUIDRYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Tetradecanoyl-AMP and Related Compounds
¹ *Calculated for adenosine monophosphate conjugated with tetradecanoic acid (C14).
Key Observations:
Chain Length and Hydrophobicity: STEARAMIDE AMP (C18) exhibits higher hydrophobicity than this compound (C14), impacting solubility and surfactant efficacy. Longer chains enhance lipid bilayer interaction but reduce aqueous solubility . Fatty acyl-adenylates (e.g., myristoyl-AMP) are critical in enzymatic activation of fatty acids, where chain length dictates substrate specificity .
Functional Group Diversity :
- STEARAMIDE AMP contains a tertiary alcohol and amide bond, enabling hydrogen bonding and stability in formulations .
- 2MeSAMP modifies the adenine ring with a thiomethyl group, enhancing receptor binding affinity compared to unmodified AMP .
Biological Roles: Adenosine monophosphate (AMP) is a universal cellular energy carrier, while its acylated derivatives (e.g., this compound) may act as prodrugs or metabolic intermediates . Aminomethylpropanol-derived AMPs (e.g., STEARAMIDE AMP) are nonionic surfactants in cosmetics, validated for safety in concentrations ≤1% .
Physicochemical and Spectroscopic Data
Table 2: Comparative Spectroscopic Profiles
| Compound | IR Peaks (cm⁻¹) | ¹³C NMR (ppm) | Mass Spectra (m/z) |
|---|---|---|---|
| STEARAMIDE AMP | 3300 (N-H), 1640 (C=O) | 175 (C=O), 70 (C-OH) | 355.6 [M+H]⁺ |
| Adenosine Monophosphate | 1250 (P=O), 1660 (C=N) | 85 (ribose C1), 155 (adenine C8) | 347.2 [M-H]⁻ |
| 2MeSAMP | 2550 (S-CH₃), 1240 (P=O) | 42 (S-CH₃), 150 (adenine) | 393.3 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
